Benzyl (3aR,6aR)-3,3a,4,6a-tetrahydropyrrolo[3,2-b]pyrrole-1(2H)-carboxylate hydrochloride
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Overview
Description
Benzyl (3aR,6aR)-3,3a,4,6a-tetrahydropyrrolo[3,2-b]pyrrole-1(2H)-carboxylate hydrochloride is a complex organic compound with a unique structure that includes a pyrrole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl (3aR,6aR)-3,3a,4,6a-tetrahydropyrrolo[3,2-b]pyrrole-1(2H)-carboxylate hydrochloride typically involves the condensation of readily available carbamates with 2,5-dimethoxytetrahydrofuran. This reaction is catalyzed by iron (III) chloride under mild conditions, resulting in the formation of N-substituted pyrroles . Another method involves the use of primary diols and amines catalyzed by a stable manganese complex, which avoids the formation of unwanted by-products .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using the aforementioned methods, with optimization for yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of production.
Chemical Reactions Analysis
Types of Reactions
Benzyl (3aR,6aR)-3,3a,4,6a-tetrahydropyrrolo[3,2-b]pyrrole-1(2H)-carboxylate hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction can be catalyzed by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions may involve hydrogenation using palladium on carbon as a catalyst.
Substitution: N-substitution reactions can occur with alkyl halides, sulfonyl chlorides, and benzoyl chloride under regioselective conditions.
Common Reagents and Conditions
Common reagents used in these reactions include iron (III) chloride, manganese complexes, potassium permanganate, chromium trioxide, and palladium on carbon. Reaction conditions vary depending on the desired transformation, with temperature, solvent, and catalyst concentration being critical parameters.
Major Products
The major products formed from these reactions include various N-substituted pyrroles, oxidized derivatives, and reduced compounds, depending on the specific reaction conditions employed.
Scientific Research Applications
Benzyl (3aR,6aR)-3,3a,4,6a-tetrahydropyrrolo[3,2-b]pyrrole-1(2H)-carboxylate hydrochloride has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Benzyl (3aR,6aR)-3,3a,4,6a-tetrahydropyrrolo[3,2-b]pyrrole-1(2H)-carboxylate hydrochloride involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to engage in various chemical interactions, potentially affecting biological processes at the molecular level .
Comparison with Similar Compounds
Similar Compounds
N-benzyl-2,5-dihydro-1H-pyrrole-linked benzopyrimidines: These compounds share structural similarities and have been studied for their antimicrobial properties.
(3AR,4S,6AS)-5-Benzyl-4-hydroxydihydro-3AH-spiro[[1,3]dioxolo[4,5-c]pyrrole-2,1’-cyclohexan]-6(6AH)-one:
Uniqueness
Benzyl (3aR,6aR)-3,3a,4,6a-tetrahydropyrrolo[3,2-b]pyrrole-1(2H)-carboxylate hydrochloride is unique due to its specific stereochemistry and the presence of the pyrrole ring, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C14H17ClN2O2 |
---|---|
Molecular Weight |
280.75 g/mol |
IUPAC Name |
benzyl (3aR,6aR)-3,3a,4,6a-tetrahydro-2H-pyrrolo[3,2-b]pyrrole-1-carboxylate;hydrochloride |
InChI |
InChI=1S/C14H16N2O2.ClH/c17-14(18-10-11-4-2-1-3-5-11)16-9-7-12-13(16)6-8-15-12;/h1-6,8,12-13,15H,7,9-10H2;1H/t12-,13-;/m1./s1 |
InChI Key |
RBMAZNIEIARYFZ-OJERSXHUSA-N |
Isomeric SMILES |
C1CN([C@H]2[C@@H]1NC=C2)C(=O)OCC3=CC=CC=C3.Cl |
Canonical SMILES |
C1CN(C2C1NC=C2)C(=O)OCC3=CC=CC=C3.Cl |
Origin of Product |
United States |
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